5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a chemical compound classified under the pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group at the 5-position, a bromophenyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring. The compound has garnered attention in scientific research due to its unique chemical properties and potential biological activities, including antimicrobial and anticancer effects .
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid falls under the category of organic compounds, specifically heterocyclic compounds. Its systematic name reflects its structure and functional groups, which are crucial for its reactivity and biological interactions.
The synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:
The reaction conditions generally involve refluxing the reactants in solvents such as ethanol or methanol. Careful control of temperature and reaction time is essential to optimize yield and purity. Purification methods like recrystallization or chromatography may be employed post-synthesis to isolate the desired product.
The molecular formula of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is , with a molecular weight of approximately 282.09 g/mol. The structural representation includes:
The InChI code for this compound is InChI=1S/C10H8BrN3O2/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17)
, while its InChI Key is XKCCKDRUAISHDI-UHFFFAOYSA-N
. These identifiers are crucial for database searches and chemical identification .
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and pyrazoles:
These reactions often require specific conditions, such as heat or catalysts, to proceed efficiently. The choice of reagents and solvents can significantly influence the reaction pathway and product distribution .
The mechanism of action for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid primarily relates to its biological activities:
Research indicates that pyrazole derivatives often exhibit significant biological activities due to their ability to interact with enzymes and receptors involved in disease processes .
Key physical properties include:
The compound exhibits typical reactivity associated with carboxylic acids and nitrogen-containing heterocycles:
Relevant data from various studies highlight these properties as crucial for its applications in research and industry .
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid has several notable applications:
These applications underscore the compound's versatility in scientific research across multiple disciplines .
CAS No.: 33776-88-4
CAS No.: 76663-30-4
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2